Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate
Description
Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate is a brominated imidazo[1,2-a]pyridine derivative featuring a benzoate ester group at the para-position of the phenyl ring. For instance, methyl 4-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzoate (CAS 947533-78-0, ) shares a similar backbone but differs in bromine substitution (position 6 vs. 7). Key properties of this analog include a molecular weight of 331.16 g/mol, predicted density of 1.50±0.1 g/cm³, and pKa of 4.78±0.50 .
Properties
CAS No. |
947533-62-2 |
|---|---|
Molecular Formula |
C15H11BrN2O2 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-15(19)11-4-2-10(3-5-11)13-9-18-7-6-12(16)8-14(18)17-13/h2-9H,1H3 |
InChI Key |
LNBBLQIJXDAHML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Br |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminopyridine Derivatives with α-Haloketones
A widely used method involves the condensation of 2-aminopyridine derivatives with α-haloketones such as 1,3-dichloroacetone or bromomalonaldehyde. For example, Kusy et al. developed a microwave-assisted protocol for synthesizing 3-carbaldehyde substituted imidazo[1,2-a]pyridines by condensing substituted 2-aminopyridines with bromomalonaldehyde in ethanol-water media. This reaction proceeds via:
- Initial nucleophilic attack of the exocyclic amine on bromomalonaldehyde.
- Elimination of water.
- Intramolecular cyclization.
- Expulsion of bromide anion.
This method is rapid and mild, providing key intermediates for further functionalization.
Metal-Free Direct Synthesis
Recent progress has been made in metal-free direct synthesis of imidazo[1,2-a]pyridines using eco-friendly conditions. For instance, condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates in the presence of piperidine base leads to benzoimidazo[1,2-a]pyridine derivatives via Knoevenagel condensation and intramolecular nucleophilic attack.
Coupling of the Methyl 4-Benzoate Moiety
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
A key step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling between a halogenated imidazo[1,2-a]pyridine (e.g., 7-bromoimidazo[1,2-a]pyridine) and a boronate ester derivative of methyl 4-benzoate.
| Reagents & Conditions | Details |
|---|---|
| Starting materials | 7-bromo-3-iodo-imidazo[1,2-a]pyridine and methyl 2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Catalyst | Pd(dppf)Cl₂ (0.1 equiv) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | Dioxane/water (4:1) |
| Temperature | 90 °C |
| Time | 1 hour |
| Workup | Extraction with EtOAc, washing, drying, flash chromatography |
| Yield | 68% |
This method efficiently couples the heterocyclic core with the benzoate moiety, yielding methyl 4-(7-bromoimidazo[1,2-a]pyridin-3-yl)-2,6-dimethoxy-benzoate, a close analog of the target compound.
Post-Synthetic Modifications and Purification
After the coupling step, further transformations such as hydrolysis or amidation can be performed to modify the ester or amide functionalities. For example, saponification of methyl esters under basic conditions (NaOH in MeOH/THF) yields the corresponding acids, which can be further derivatized.
Purification is typically achieved by:
- Flash chromatography on silica gel using gradients of ethyl acetate in dichloromethane.
- Recrystallization from suitable solvents such as acetonitrile or petroleum ether.
Summary Table of Key Synthetic Steps
| Step | Reaction Type | Starting Materials | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Condensation | 2-Aminopyridine + bromomalonaldehyde | EtOH/H₂O, microwave or reflux | Moderate to high | Forms imidazo[1,2-a]pyridine core |
| 2 | Bromination or use of brominated precursor | Imidazo[1,2-a]pyridine or 7-bromo-2-aminopyridine | Controlled bromination or direct use | Variable | Introduces 7-bromo substituent |
| 3 | Suzuki-Miyaura cross-coupling | 7-bromoimidazo[1,2-a]pyridine + methyl 4-boronate benzoate | Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O, 90 °C | ~68% | Attaches methyl 4-benzoate group |
| 4 | Hydrolysis or amidation (optional) | Methyl ester derivatives | NaOH/MeOH/THF, 70 °C | High | Converts ester to acid or amide |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like TBHP can be used to modify the compound.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which have been investigated for their pharmacological properties. The presence of the bromine atom in methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate enhances its reactivity, allowing for further derivatization and the synthesis of various bioactive molecules.
Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit a range of biological activities. These activities include:
- Antitumor Effects : Some derivatives have shown potential as antitumor agents by inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain imidazo[1,2-a]pyridine derivatives possess antimicrobial activity against various pathogens.
- Neuropeptide Receptor Antagonism : Compounds similar to this compound have been studied for their ability to act as antagonists at neuropeptide receptors, which could be beneficial in treating neuropsychiatric disorders .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Research has shown that modifications to the imidazo[1,2-a]pyridine core can significantly alter biological activity. For instance:
- Bromine Substitution : The bromine atom enhances lipophilicity and reactivity compared to other halogens like chlorine or iodine.
- Functional Group Variation : Alterations in the substituents on the aromatic ring can lead to variations in binding affinity to biological targets .
Synthetic Applications
This compound can be synthesized through various methods that involve coupling reactions and functional group transformations. For example:
| Reaction Type | Conditions | Yield |
|---|---|---|
| Microwave-assisted synthesis with palladium catalysts | 120°C in dimethoxyethane | Up to 86% |
| Halogenation reactions | DMF at 100°C | Approximately 58% |
These synthetic pathways highlight the compound's versatility and potential for generating a library of derivatives for further study .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of imidazo[1,2-a]pyridine derivatives similar to this compound:
Antitumor Activity
A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents.
Neuropharmacology
Research on neuropeptide receptor antagonists has shown that modifications to the imidazopyridine structure can enhance receptor selectivity and potency, indicating possible applications in treating anxiety and depression .
Mechanism of Action
The mechanism of action of methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine core can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the derivatives formed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
a. Methyl 4-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzoate (CAS 947533-78-0)
- Structure : Bromine at position 6 of the imidazo[1,2-a]pyridine core.
- Properties : Molecular weight = 331.16 g/mol; density = 1.50 g/cm³; pKa = 4.78 .
b. 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS 1170024-19-7)
- Structure : Bromine at position 7; ester directly on the imidazo ring.
- Properties : Molecular formula = C₉H₇BrN₂O₂.
- Key Difference : Ester placement on the imidazo ring (vs. phenyl) reduces conjugation with the aromatic system, impacting solubility and stability .
c. Methyl 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)benzoate (CAS 1024300-59-1)
Variations in Core Structure and Functional Groups
a. Methyl (Z)-2-(2-oxo-4-(m-tolyl)-benzo[4,5]imidazo[1,2-a]pyrimidin-3-ylidene)acetate (Compound 5i, )
- Structure: Benzoimidazopyrimidinone core with a nitro group and ester.
- Properties : Melting point >300°C; FT-IR peaks at 1674 cm⁻¹ (C=O), 1631 cm⁻¹ (C=N).
- Key Difference: Fused pyrimidinone ring enhances rigidity and hydrogen-bonding capacity, relevant for pharmaceutical applications .
b. Methyl 2-(4-((6-iodoimidazo[1,2-a]pyridin-2-yl)carbamoyl)phenyl)-2-methylpropanoate (Compound 1, )
- Structure: Iodo substituent at position 6; carbamoyl-phenylpropanoate side chain.
- Synthesis : Hydrolyzed to carboxylic acid (70.7% yield) under basic conditions .
c. Ethyl 4-[3-(2-(dimethylamino)-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoate ()
- Structure: Ethyl ester with dimethylaminoacetamide side chain.
- Properties : LogP = 3.117; solubility = 0.08 g/L (25°C).
- Key Difference : Ethyl ester and polar side chain increase lipophilicity and modulate blood-brain barrier penetration .
Biological Activity
Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of a brominated imidazo[1,2-a]pyridine moiety, suggests a variety of possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, antibacterial properties, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.14 g/mol. The presence of the bromine atom is particularly significant as it enhances the compound's reactivity and potential for further derivatization.
Antiproliferative Effects
This compound has been evaluated for its antiproliferative activity against various cancer cell lines. Research indicates that compounds with similar imidazo[1,2-a]pyridine structures exhibit significant inhibitory effects on cell proliferation. For instance, a study demonstrated that bromo-substituted imidazopyridines showed selective activity against colon carcinoma cells with IC50 values in the sub-micromolar range .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Compounds within this class have shown moderate activity against various bacterial strains, including E. coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 32 | |
| Other bromo-substituted derivatives | Multi-drug resistant bacteria | 46–93 |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways that regulate proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes that are critical for cancer cell survival and proliferation.
- Membrane Disruption : For antibacterial activity, the compound likely disrupts bacterial membranes or interferes with essential metabolic processes.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study conducted on colon carcinoma cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, suggesting its potential as a chemotherapeutic agent .
- Case Study 2 : In vitro assays showed that the compound exhibited moderate antibacterial effects against E. coli, indicating its potential use in treating bacterial infections .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
